1-Benzoyl-4-(propan-2-yl)piperidine
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Overview
Description
1-Benzoyl-4-(propan-2-yl)piperidine is a compound that belongs to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound this compound features a benzoyl group attached to the nitrogen atom of the piperidine ring and an isopropyl group at the fourth position of the ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzoyl-4-(propan-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the acylation of 4-(propan-2-yl)piperidine with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-(propan-2-yl)piperidine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzoyl-4-(propan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include N-oxide derivatives, reduced piperidine derivatives, and substituted acyl derivatives.
Scientific Research Applications
1-Benzoyl-4-(propan-2-yl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(propan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzoyl group and the piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparison with Similar Compounds
1-Benzoyl-4-(propan-2-yl)piperidine can be compared with other similar compounds, such as:
1-Benzoylpiperidine: Lacks the isopropyl group, which may result in different biological activities.
4-(propan-2-yl)piperidine: Lacks the benzoyl group, affecting its chemical reactivity and biological properties.
N-Benzylpiperidine: Features a benzyl group instead of a benzoyl group, leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
phenyl-(4-propan-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(2)13-8-10-16(11-9-13)15(17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGWWDFHUJIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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